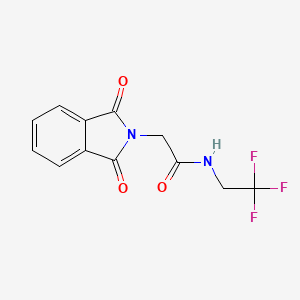
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,2,2-trifluoroethyl)acetamide
Descripción general
Descripción
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,2,2-trifluoroethyl)acetamide, also known as TFAA, is a chemical compound widely used in scientific research. It belongs to the class of isoindolinone derivatives and has a molecular formula of C12H10F3NO3. TFAA has several applications in the field of medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,2,2-trifluoroethyl)acetamide has several applications in scientific research. It is used as a building block in the synthesis of various isoindolinone derivatives, which have potential applications in medicinal chemistry. 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,2,2-trifluoroethyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been investigated as potential anticancer agents, and 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,2,2-trifluoroethyl)acetamide may have similar applications. 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,2,2-trifluoroethyl)acetamide has also been used as a reagent in the synthesis of fluorescent probes for the detection of metal ions.
Mecanismo De Acción
The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,2,2-trifluoroethyl)acetamide is not well understood. It is believed to inhibit the activity of HDACs by binding to the active site of the enzyme. HDACs remove acetyl groups from histone proteins, which can lead to changes in gene expression. Inhibition of HDACs by 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,2,2-trifluoroethyl)acetamide may lead to changes in gene expression patterns, which could have therapeutic applications.
Biochemical and Physiological Effects:
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,2,2-trifluoroethyl)acetamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,2,2-trifluoroethyl)acetamide inhibits the activity of HDACs, leading to changes in gene expression. 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,2,2-trifluoroethyl)acetamide has also been shown to induce apoptosis (cell death) in cancer cells. In vivo studies have shown that 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,2,2-trifluoroethyl)acetamide has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,2,2-trifluoroethyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,2,2-trifluoroethyl)acetamide is stable under a wide range of conditions and can be stored for long periods without degradation. However, 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,2,2-trifluoroethyl)acetamide has some limitations. It is toxic and should be handled with care. 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,2,2-trifluoroethyl)acetamide is also relatively expensive, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,2,2-trifluoroethyl)acetamide. One area of interest is the development of isoindolinone derivatives with improved HDAC inhibitory activity. These compounds may have potential applications as anticancer agents. Another area of interest is the development of fluorescent probes for the detection of metal ions. 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,2,2-trifluoroethyl)acetamide-based probes may have applications in environmental monitoring and biomedical imaging. Finally, further research is needed to fully understand the mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,2,2-trifluoroethyl)acetamide and its potential applications in medicinal chemistry and pharmacology.
Conclusion:
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,2,2-trifluoroethyl)acetamide, or 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,2,2-trifluoroethyl)acetamide, is a chemical compound with several applications in scientific research. 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,2,2-trifluoroethyl)acetamide can be synthesized by reacting 2-amino-3,4-dihydro-1H-isoindole-1,3-dione with 2,2,2-trifluoroethylacetyl chloride. 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,2,2-trifluoroethyl)acetamide has potential applications in medicinal chemistry, biochemistry, and pharmacology. It inhibits the activity of HDACs, leading to changes in gene expression patterns. 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,2,2-trifluoroethyl)acetamide has several biochemical and physiological effects, including anti-inflammatory and apoptotic effects. 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,2,2-trifluoroethyl)acetamide has advantages for lab experiments, but also has limitations. Future research on 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,2,2-trifluoroethyl)acetamide may lead to the development of new isoindolinone derivatives with improved HDAC inhibitory activity, as well as new fluorescent probes for the detection of metal ions.
Propiedades
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(2,2,2-trifluoroethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3/c13-12(14,15)6-16-9(18)5-17-10(19)7-3-1-2-4-8(7)11(17)20/h1-4H,5-6H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXGNBMCLUCJQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,2,2-trifluoroethyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



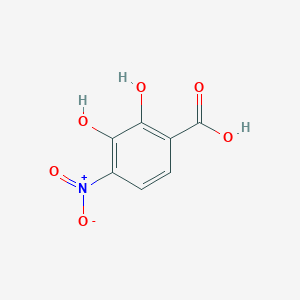
![6-hydrazino-4-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B3330608.png)
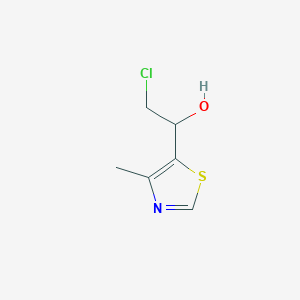
![1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one](/img/structure/B3330622.png)



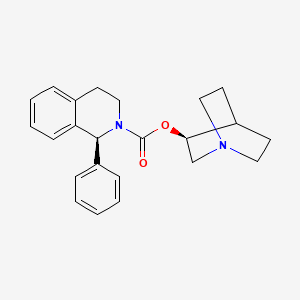
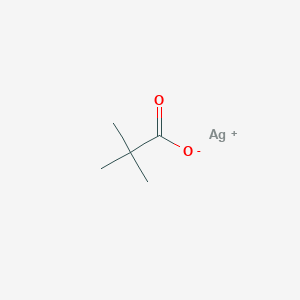
![8-(1H-benzo[d]imidazol-2-yl)-2-methylquinoline](/img/structure/B3330693.png)
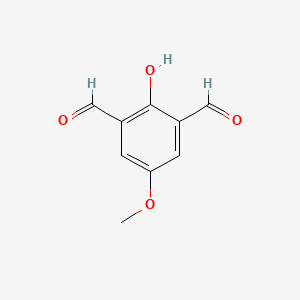
![Bicyclo[2.1.1]hexan-1-amine](/img/structure/B3330698.png)
![(S)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione](/img/structure/B3330702.png)
![(6-Nitro-2,3-dihydro-imidazo[2,1-b]oxazol-2-yl)-methanol](/img/structure/B3330706.png)